molecular formula C13H17N3S B1417749 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1105194-56-6

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1417749
M. Wt: 247.36 g/mol
InChI Key: QSOATHAOBLBZEL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound with the CAS Number: 1105194-56-6 . It has a molecular weight of 247.36 and its IUPAC name is 4,5-dimethyl-2-(1-piperazinyl)-1,3-benzothiazole .


Synthesis Analysis

The synthesis of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole and its derivatives involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The InChI code of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is 1S/C13H17N3S/c1-9-3-4-11-12(10(9)2)15-13(17-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

DNA Interaction and Cellular Staining

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is structurally related to Hoechst 33258, a compound known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This characteristic makes it valuable in cellular biology for DNA staining, enabling the analysis of nuclear DNA content and the study of plant chromosomes. Furthermore, its analogs have potential applications as radioprotectors and topoisomerase inhibitors, highlighting their importance in understanding DNA interactions and designing rational drugs (Issar & Kakkar, 2013).

Anticancer and Antimicrobial Properties

Benzothiazole derivatives, including those structurally related to 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, are recognized for their broad spectrum of biological activities. They possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with 2-arylbenzothiazoles being investigated as potential antitumor agents. The structural simplicity of benzothiazoles allows for the development of chemical libraries, serving as a foundation for discovering new therapeutic entities, particularly in cancer treatment (Kamal et al., 2015).

Development for Tuberculosis Treatment

One specific application of a benzothiazinone derivative, which shares a core structure with 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, is in the development of Macozinone (PBTZ169) for the treatment of tuberculosis (TB). This compound targets decaprenylphosphoryl ribose oxidase (DprE1), crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The promising results from pilot clinical studies indicate a potential pathway towards more effective TB drug regimens, showcasing the therapeutic relevance of benzothiazole derivatives in infectious disease treatment (Makarov & Mikušová, 2020).

properties

IUPAC Name

4,5-dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-9-3-4-11-12(10(9)2)15-13(17-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOATHAOBLBZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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